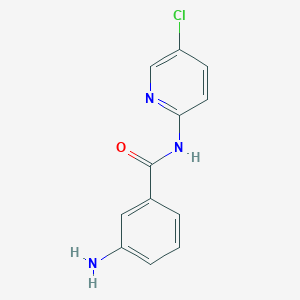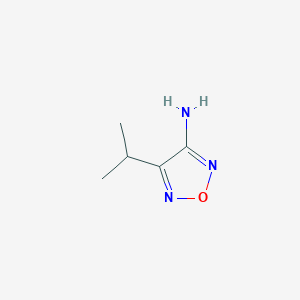![molecular formula C14H12N4O2S B1519087 1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1171918-18-5](/img/structure/B1519087.png)
1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
The compound “1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a benzodioxole group, a thiazole group, and a pyrazole group. Benzodioxoles are aromatic organic compounds containing a 1,3-benzodioxole moiety . Thiazoles are aromatic heterocycles that contain a five-membered C3NS ring . Pyrazoles are also aromatic heterocycles, but they contain a five-membered C3N2 ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall shape and size of the molecule, and the specific arrangement of atoms could all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Pharmacological Studies
The compound’s structure is related to substances that interact with monoaminergic systems. It could serve as a model to study the binding affinity and inhibition of neurotransmitter reuptake, which is crucial for understanding the pharmacodynamics of psychoactive drugs .
Forensic Science
Due to its structural characteristics, this compound could be used as a reference material in forensic analysis to identify similar substances and understand their psychoactive properties. It could help in the detection of new psychoactive substances in biological samples .
Drug Abuse Research
The compound’s similarity to controlled substances provides an opportunity to study the effects of drug abuse on the human body. Research can focus on its addictive potential and long-term impact on health, contributing to the development of treatments for substance abuse disorders .
Chemical Biology
Researchers could use this compound to study protein-ligand interactions, especially in enzymes involved in neurotransmitter synthesis and metabolism. This could lead to insights into the regulation of key biological processes .
Material Science
The compound’s unique structure may offer applications in material science, particularly in the development of organic semiconductors or as a building block for more complex organic compounds used in various technologies .
Analytical Chemistry
In analytical chemistry, this compound could be used to develop new methods for compound detection and quantification. Its distinct chemical properties might aid in the creation of standards for calibration and testing in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withGlycogen synthase kinase-3 beta . This enzyme plays a crucial role in numerous cellular processes, including metabolism, cell cycle, and cell differentiation .
Mode of Action
Based on the structure and activity of similar compounds, it may interact with its target enzyme, leading to modulation of the enzyme’s activity . This interaction could result in changes in cellular processes controlled by the target enzyme .
Biochemical Pathways
Given the potential target of this compound, it could influence pathways related tocell metabolism, cell cycle, and cell differentiation .
Result of Action
Based on the potential target of this compound, it could influence cellular processes such ascell metabolism, cell cycle, and cell differentiation .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-8-4-13(15)18(17-8)14-16-10(6-21-14)9-2-3-11-12(5-9)20-7-19-11/h2-6H,7,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBLAOBMTVSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-Methylphenyl)amino]propanethioamide](/img/structure/B1519006.png)

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)


![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)


![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)



